[8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
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Overview
Description
4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-pyridylamine with butyl bromide to form 4-(2-pyridyl)piperazine.
Tricyclic Core Construction: The tricyclic core is constructed through a series of cyclization reactions involving dimethyl malonate and other intermediates.
Final Coupling and Acetylation: The final step involves coupling the piperazine derivative with the tricyclic core, followed by acetylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves binding to specific receptors in the brain, such as histamine H3 receptors . This binding modulates neurotransmitter release, leading to changes in neuronal activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines: These compounds also target histamine receptors and have similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and shares the piperazine moiety.
Uniqueness
4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is unique due to its tricyclic structure, which provides distinct binding properties and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C27H36N4O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[8,11-dimethyl-3,5-dioxo-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C27H36N4O4/c1-18-16-27(35-20(3)32)17-19(2)22(18)23-24(27)26(34)31(25(23)33)11-7-6-10-29-12-14-30(15-13-29)21-8-4-5-9-28-21/h4-5,8-9,16,19,22-24H,6-7,10-15,17H2,1-3H3 |
InChI Key |
IDQWWSHQGMFFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=CC=CC=N5)C)OC(=O)C |
Origin of Product |
United States |
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